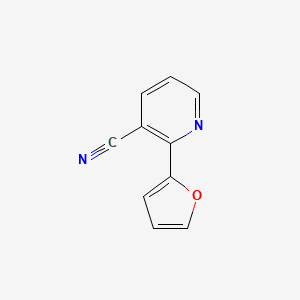

2-(Furan-2-yl)nicotinonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2-(furan-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-7-8-3-1-5-12-10(8)9-4-2-6-13-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRHPNIVVDDXGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CO2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Nicotinonitrile Derivatives in Organic Synthesis

Nicotinonitrile, also known as 3-cyanopyridine, and its derivatives are fundamental building blocks in the field of organic synthesis. ekb.egekb.eg Their importance stems from the versatile reactivity of the pyridine (B92270) ring and the cyano group, which allows for a wide array of chemical transformations. These compounds are core structural units in numerous natural products and synthetic drugs, highlighting their value in medicinal chemistry and materials science. ekb.egresearchgate.net

The pyridine ring system is one of the most prevalent nitrogen-containing heteroaromatics in biologically active compounds. ekb.eg It is found in essential natural molecules like nicotinic acid and vitamin B6. ekb.eg The cyano group (a nitrile) is a highly useful functional group in organic synthesis. It can be converted into various other functional groups, including amines, carboxylic acids, and amides, making nicotinonitrile derivatives key intermediates in the synthesis of more complex molecules. ontosight.aiwikipedia.org For instance, the industrial production of nicotinamide (B372718) (a form of vitamin B3) can be achieved through the hydrolysis of nicotinonitrile. wikipedia.org

The diverse pharmacological activities associated with nicotinonitrile derivatives have spurred extensive research into their synthesis and applications. ekb.egekb.eg These compounds have been investigated for a range of biological activities, including as antioxidant, anti-inflammatory, and anticancer agents. ekb.egresearchgate.netacs.org The development of new synthetic methodologies for nicotinonitrile derivatives continues to be an active area of research, aiming to create novel compounds with enhanced therapeutic properties. ekb.egnih.gov

Table 1: Selected Marketed Drugs Containing the Nicotinonitrile Scaffold

| Drug Name | Therapeutic Use |

| Bosutinib | Anticancer |

| Milrinone | Cardiotonic |

| Neratinib | Anticancer |

| Olprinone | Cardiotonic |

This table presents a selection of drugs where the nicotinonitrile structure is a key component, as noted in a review of its medicinal chemistry applications. ekb.egekb.eg

The Role of Furan Moieties in Heterocyclic Chemistry

Furan (B31954) is a five-membered aromatic heterocycle containing an oxygen atom. numberanalytics.comwikipedia.org This structure imparts unique chemical properties that make furan and its derivatives valuable in heterocyclic chemistry. numberanalytics.comnumberanalytics.com Furan's aromaticity arises from the delocalization of six π-electrons, which satisfies Hückel's rule. numberanalytics.com However, it is less aromatic than benzene (B151609), which contributes to its distinct reactivity. numberanalytics.comwikipedia.org

Furan moieties are present in a vast number of natural products and serve as versatile building blocks for the synthesis of complex molecules. numberanalytics.comnumberanalytics.com The furan ring can participate in various chemical reactions, including electrophilic substitution and cycloaddition reactions, making it a valuable synthon for constructing more intricate chemical architectures. numberanalytics.comnumberanalytics.comacs.org For example, the Diels-Alder reaction of furans is a key step in the synthesis of substituted aromatic compounds from biomass-derived starting materials. acs.orgacs.org

In medicinal chemistry, the furan nucleus is a common feature in many pharmaceuticals. nih.govutripoli.edu.ly The incorporation of a furan ring can significantly influence the biological activity of a molecule. utripoli.edu.ly Furan derivatives have been investigated for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lyijabbr.comresearchgate.net The ability to readily functionalize the furan ring allows chemists to fine-tune the properties of molecules for specific therapeutic applications. nih.gov

Table 2: Properties and Reactivity of Furan

| Property | Description |

| Structure | Five-membered aromatic ring with one oxygen atom. numberanalytics.comwikipedia.org |

| Aromaticity | Aromatic due to 6 π-electrons, but less so than benzene. numberanalytics.comwikipedia.org |

| Reactivity | Undergoes electrophilic substitution and cycloaddition reactions. numberanalytics.comnumberanalytics.com More reactive than benzene in electrophilic substitutions. wikipedia.org |

| Applications | Building block in organic synthesis, found in pharmaceuticals and natural products. numberanalytics.comnumberanalytics.comnumberanalytics.com |

An Overview of Pyridine Furan Hybrid Scaffolds in Chemical Literature

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules like 2-(Furan-2-yl)nicotinonitrile from three or more simple starting materials in a single reaction vessel. nih.govnih.gov These reactions are prized for their atom and step economy, often simplifying purification processes and reducing chemical waste. nih.govnih.gov Several MCRs have been developed for the synthesis of substituted nicotinonitriles, leveraging various reaction pathways.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. rsc.org It typically involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, often catalyzed by a weak base. youtube.com In the context of nicotinonitrile synthesis, the Knoevenagel condensation is a critical initial step in many multicomponent procedures.

The reaction is initiated between an aldehyde, such as furfural (B47365), and an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686). youtube.comijpsonline.com This condensation generates a highly reactive α,β-unsaturated intermediate (a furfurylidene derivative). This intermediate is then subjected to a subsequent Michael addition and cyclization cascade to form the pyridine ring. The versatility of the Knoevenagel condensation allows for a wide range of substrates to be used, making it a cornerstone of many synthetic routes to complex heterocyclic systems. nih.govnih.gov While some methods employ catalysts, catalyst-free approaches using water as a solvent have also been explored to enhance the environmental friendliness of the process. rsc.org

The classical Hantzsch pyridine synthesis is a well-known multicomponent reaction that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgyoutube.com The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to form the aromatic pyridine ring. wikipedia.org

For the synthesis of nicotinonitrile derivatives, variations of the Hantzsch synthesis are employed. In these modified procedures, one of the β-ketoester components is replaced with an active methylene nitrile, typically malononitrile. The reaction mechanism involves the initial formation of an enamine from one equivalent of a β-keto compound and the nitrogen source, and an α,β-unsaturated carbonyl compound from the aldehyde (e.g., furfural) and the other keto compound. youtube.comyoutube.com The subsequent Michael addition of the enamine to the unsaturated system, followed by cyclization and dehydration, leads to the dihydropyridine (B1217469) intermediate. A final oxidation step, which can sometimes occur in situ, yields the desired aromatic nicotinonitrile product. wikipedia.org While effective, classical Hantzsch reactions can require harsh conditions and long reaction times, leading to research into more efficient and greener protocols. wikipedia.org

Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable precursors for the synthesis of various heterocyclic compounds, including nicotinonitriles. researchgate.netekb.eg The synthesis of this compound analogues can be efficiently achieved by reacting a pre-formed furan-containing chalcone (B49325) with malononitrile in the presence of a base and a nitrogen source, typically ammonium acetate.

This method involves the initial synthesis of the chalcone, for example, 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one, via a Claisen-Schmidt condensation between furfural and an appropriate acetophenone (B1666503). nih.govd-nb.infonih.gov The resulting chalcone then serves as the backbone for the pyridine ring. The reaction with malononitrile proceeds via a Michael addition of the malononitrile anion to the α,β-unsaturated ketone of the chalcone, followed by cyclization and subsequent oxidation/aromatization to yield the stable 2-amino-4,6-disubstituted nicotinonitrile. nih.govd-nb.info This two-step approach offers a high degree of control over the substitution pattern of the final product.

Table 1: Synthesis of Nicotinonitrile Derivatives from Chalcone Precursors

| Chalcone Precursor | Reagent | Resulting Nicotinonitrile Product | Reference |

|---|---|---|---|

| 3-(Furan-2-yl)-1-(p-tolyl)prop-2-en-1-one | Malononitrile, Ammonium Acetate | 2-Amino-4-(furan-2-yl)-6-(p-tolyl)nicotinonitrile | nih.gov, d-nb.info |

| 1-(Naphthalen-2-yl)-3-phenylprop-2-en-1-one | Malononitrile, Ammonium Acetate | 2-Amino-6-(naphthalen-2-yl)-4-phenylnicotinonitrile | ekb.eg |

| 1-(Naphtho[2,1-b]furan-2-yl)-3-(phenyl)prop-2-en-1-one | Malononitrile, Ammonium Acetate | 2-Amino-6-(naphtho[2,1-b]furan-2-yl)-4-phenylnicotinonitrile | researchgate.net |

Malononitrile is a highly versatile and widely used reagent in the synthesis of nicotinonitriles due to its ability to act as a precursor for the C3, C4, and C5 atoms and the nitrile group of the pyridine ring. researchgate.net A common and efficient one-pot, four-component reaction involves the condensation of an aldehyde (e.g., furfural), a methyl ketone (e.g., acetophenone), malononitrile, and a nitrogen source like ammonium acetate. academie-sciences.frscispace.com

The reaction is typically catalyzed by a base or a Lewis acid and proceeds through a cascade of reactions, including Knoevenagel condensation, Michael addition, and cyclization/dehydrogenation. scispace.com For instance, reacting furfural, p-tolyl methyl ketone, malononitrile, and ammonium acetate yields 2-amino-4-(furan-2-yl)-6-(p-tolyl)nicotinonitrile. academie-sciences.fr This approach is highly modular, allowing for the synthesis of a diverse library of nicotinonitrile derivatives by simply varying the aldehyde and ketone starting materials. Other active methylene compounds, such as ethyl cyanoacetate, can also be employed in similar multicomponent strategies to afford related pyridone structures. ijpsonline.com

Table 2: One-Pot Synthesis of this compound Analogues Using Malononitrile

| Aldehyde | Ketone | Other Reagents | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Furfural | p-Tolyl methyl ketone | Malononitrile, Ammonium Acetate | Reflux | 2-Amino-4-(furan-2-yl)-6-p-tolylnicotinonitrile | academie-sciences.fr |

| Benzaldehyde | 2-Acetylfuran | Malononitrile, Ammonium Acetate | Piperidine/Ethanol | 2-Amino-6-(furan-2-yl)-4-phenylnicotinonitrile | acs.org |

| 4-Chlorobenzaldehyde | 1-Acetylnaphthalene | Malononitrile, Ammonium Acetate | Cu(OAc)2/Reflux | 2-Amino-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile | scispace.com |

| Various Aromatic Aldehydes | 2-Acetylnaphtho[2,1-b]furan | Malononitrile, Ammonium Acetate | Ethanol/Reflux | 2-Amino-4-(aryl)-6-naphtho[2,1-b]furan-2-yl-nicotinonitriles | researchgate.net |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful and precise method for forming carbon-carbon bonds, including the linkage between a furan and a pyridine ring. beilstein-journals.orgnih.gov These methods are particularly useful when the pyridine or furan ring is pre-functionalized, allowing for the direct coupling of the two heterocyclic systems.

The Stille coupling reaction is a versatile cross-coupling method that involves the reaction of an organostannane (organotin) reagent with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction has been effectively used to synthesize furan-pyridyl compounds by coupling a furan-stannane with a halo-nicotinonitrile or a nicotinonitrile-stannane with a halo-furan. researchgate.netacs.org

For example, the synthesis of key intermediates for pharmacologically active compounds has been achieved by the Stille coupling of 2,5-bis(tri-n-butylstannyl)furan (B1365153) with a halonicotinonitrile, such as 6-chloronicotinonitrile. researchgate.netacs.orgresearchgate.net The reaction is typically catalyzed by a palladium(0) species, such as Pd(PPh₃)₄, and proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The Stille reaction is valued for its tolerance of a wide variety of functional groups on both coupling partners, although the toxicity of the organotin reagents is a notable drawback. libretexts.org

Table 3: Stille Coupling Reactions for Furan-Pyridyl Linkage

| Organostannane Reagent | Halide/Triflate Partner | Catalyst | Product | Reference |

|---|---|---|---|---|

| 2,5-Bis(tri-n-butylstannyl)furan | 6-Chloronicotinonitrile | Pd(PPh₃)₄ | 2,5-Bis(5-cyano-2-pyridyl)furan | researchgate.net, acs.org |

| 2,5-Bis(tri-n-butylstannyl)furan-d₂ | 6-Chloronicotinonitrile | Not specified | 2,5-Bis(5-cyano-2-pyridyl)furan-d₂ | researchgate.net |

| 2-Tributylstannylthiophene | Polyhaloaromatic core | Not specified | Thienyl-substituted core | rsc.org |

Suzuki–Miyaura Coupling for Aryl-Furan Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. uwindsor.ca This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. organic-chemistry.org Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and environmental compatibility of boronic acids. uwindsor.ca

In the context of synthesizing furan-containing nicotinonitriles, the Suzuki-Miyaura coupling can be employed to introduce the furan ring onto a pre-existing pyridine scaffold. For instance, furan-2-ylboronic acid can be coupled with a halogenated nicotinonitrile derivative. The general mechanism involves the activation of the boronic acid with a base, which enhances the polarization of the organic ligand and facilitates the crucial transmetallation step. organic-chemistry.org

Research has shown that palladium catalysts, such as Pd(OAc)₂, in combination with phosphine (B1218219) ligands like PCy₃ or PPh₃, are effective for these transformations. organic-chemistry.orgacs.org The choice of ligand is often critical, with sterically hindered phosphines proving particularly effective in the coupling of halopyridines. acs.org The reaction conditions, including the choice of base (e.g., K₂CO₃, KF) and solvent, are optimized to achieve high yields. organic-chemistry.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for Furan Introduction

| Furan-2-yl Boron Reagent | Coupling Partner | Catalyst System | Base | Yield | Reference |

| Furan-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / Buchwald ligand | K₂CO₃ | Excellent | nih.gov |

| 5-Methylfuran-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / Buchwald ligand | K₂CO₃ | Excellent | nih.gov |

| Furan-2-ylboronic acid | 2-Chloropyridine | Pd/C / PPh₃ | K₂CO₃ | Good | acs.org |

| Furan-2-ylboronic acid | 2-Bromoquinoline | Pd/C / PPh₃ | K₂CO₃ | Good | acs.org |

Palladium-Catalyzed Synthetic Routes

Palladium catalysis extends beyond Suzuki-Miyaura coupling and encompasses a variety of other synthetic routes to this compound and its analogues. These methods often involve the formation of the furan or pyridine ring as part of the catalytic cycle.

One notable approach is the palladium-catalyzed one-pot synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides. mdpi.com This method allows for the construction of the furan ring with various substituents. The choice of palladium catalyst, such as PdCl₂(CH₃CN)₂, along with the solvent, base, and an oxidant like CuCl₂, are crucial for achieving high yields. mdpi.com

Another strategy involves the palladium-catalyzed oxidative cross-coupling of conjugated enynones with organoboronic acids. researchgate.net This reaction provides a pathway to functionalized furan derivatives, where a palladium-carbene migratory insertion is a key proposed step. researchgate.net Furthermore, palladium-catalyzed carbonylative synthesis has been developed to produce 2-(4-acylfuran-2-yl)acetamides from 2-propargyl-1,3-dicarbonyl compounds, showcasing the versatility of palladium in constructing complex furan systems. mdpi.com

Palladium catalysts have also been instrumental in the synthesis of fused furo[2,3-b]pyridines through Sonogashira couplings followed by Wacker-type heteroannulations. nih.gov Additionally, palladium-catalyzed C-H activation provides a direct method for functionalizing pre-existing heterocycles, offering a regioselective route to substituted products. rsc.org

Table 2: Overview of Palladium-Catalyzed Syntheses

| Starting Materials | Catalyst System | Key Transformation | Product Type | Reference |

| 1,3-Dicarbonyl compounds, Alkenyl bromides | PdCl₂(CH₃CN)₂, CuCl₂ | One-pot furan synthesis | Functionalized Furans | mdpi.com |

| Conjugated enynones, Organoboronic acids | Palladium catalyst | Oxidative cross-coupling | Functionalized Furans | researchgate.net |

| 2-Propargyl-1,3-dicarbonyl compounds, Amines, CO | PdI₂/KI | Oxidative aminocarbonylation | 2-(4-Acylfuran-2-yl)acetamides | mdpi.com |

| 2-Halopyridines, Terminal alkynes | Palladium catalyst | Sonogashira coupling / Heteroannulation | Furo[2,3-b]pyridines | nih.gov |

Nickel-Catalyzed Tandem Processes for Furo[2,3-b]pyridines

While palladium catalysis is prevalent, nickel-based systems have emerged as powerful alternatives, particularly for specific transformations. Nickel catalysts are often lauded for their lower cost and unique reactivity.

A significant application of nickel catalysis is in the cross-coupling of 2-fluorobenzofurans with arylboronic acids. beilstein-journals.org This reaction proceeds through the activation of the strong aromatic C–F bond, a challenging transformation that often requires harsh conditions. The use of a Ni(cod)₂ catalyst with a phosphine ligand like PCy₃ allows the reaction to proceed under mild conditions. beilstein-journals.org The proposed mechanism involves the formation of a nickelacyclopropane intermediate followed by β-fluorine elimination. beilstein-journals.org This methodology provides an orthogonal approach to traditional cross-coupling reactions.

In the context of furo[2,3-b]pyridines, nickel-catalyzed tandem processes offer efficient routes to these fused heterocyclic systems. For example, a chiral Lewis acid N,N′-dioxide nickel(II) complex, in combination with an achiral gold(I) catalyst, has been used in an asymmetric relay catalytic system to synthesize spiroketals and spiroaminals, which can be precursors to furo[2,3-b]pyran-2-ones. google.com

Table 3: Nickel-Catalyzed Reactions for Furan and Furopyridine Synthesis

| Substrates | Catalyst System | Key Transformation | Product Type | Yield | Reference |

| 2-Fluoronaphtho[2,1-b]furan, m-Tolylboronic acid | Ni(cod)₂, PCy₃ | C-F bond activation/cross-coupling | 2-Arylnaphthofuran | Quantitative | beilstein-journals.org |

| Alkynols, α-Ketoesters | Chiral Ni(II) / Au(I) | Asymmetric relay catalysis | Spiroketals / Spiroaminals | Up to 99% | google.com |

Cyclization and Annulation Strategies

Cyclization and annulation reactions represent another major class of synthetic methodologies for constructing the nicotinonitrile core and its fused derivatives. These strategies often involve the formation of the pyridine ring from acyclic precursors.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a powerful strategy for the synthesis of heterocyclic compounds, including those containing the nicotinonitrile scaffold. One such approach involves the Thorpe-Ziegler cyclization. For instance, nicotinonitrile derivatives can be synthesized and then undergo intramolecular cyclization to form furo[2,3-b]pyridine (B1315467) derivatives. eurjchem.com

Another example is the synthesis of imidazo[1,2-a]pyridines through cyclocondensation reactions. This can involve the reaction of an α-halo carbonyl compound with an aminopyridine derivative. ijpsonline.comijpsonline.com The α-halo carbonyl can be generated in situ from an alkene. ijpsonline.com The subsequent intramolecular cyclization leads to the formation of the fused heterocyclic system.

Synthesis via α,β-Unsaturated Carbonyl Compounds

α,β-Unsaturated carbonyl compounds, or chalcones, are versatile starting materials for the synthesis of a wide array of heterocyclic compounds, including nicotinonitriles. A common method involves the reaction of an α,β-unsaturated ketone with a source of the cyano group and an amino group, often in the presence of a catalyst.

For example, bis[2-amino-6-(aryl)nicotinonitrile] derivatives have been synthesized by reacting a bis(α,β-unsaturated ketone) with malononitrile and ammonium acetate in a one-pot reaction. nih.gov This multicomponent reaction efficiently assembles the nicotinonitrile core. The reaction of α,β-unsaturated ketones with cyanoacetamide or cyanothioacetamide can similarly yield the corresponding 2-oxo- or 2-thioxo-1,2-dihydropyridine-3-carbonitriles. nih.gov

Formation of Fused Pyridine Systems

The synthesis of fused pyridine systems, such as thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, can also be achieved starting from α,β-unsaturated ketones. These reactions often proceed through the initial formation of a dihydropyridine derivative which then undergoes further cyclization or modification.

For instance, the reaction of bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] derivatives with α-haloacyl compounds can lead to the formation of fused thieno[2,3-b]pyridine (B153569) systems. nih.gov Similarly, reaction with hydrazine (B178648) derivatives can be employed to construct fused pyrazolo[3,4-b]pyridine rings. nih.gov These strategies allow for the creation of complex, polycyclic aromatic systems with potential biological activity.

Table 4: Cyclization and Annulation Strategies

| Starting Materials | Reagents | Key Transformation | Product Type | Reference |

| Nicotinonitrile derivatives | - | Thorpe-Ziegler cyclization | Furo[2,3-b]pyridines | eurjchem.com |

| Bis(α,β-unsaturated ketone), Malononitrile | Ammonium acetate | One-pot multicomponent reaction | Bis[2-amino-6-(aryl)nicotinonitrile] | nih.gov |

| Bis(α,β-unsaturated ketone), Cyanoacetamide | - | Cyclocondensation | Bis[6-(2-aryl)-2-oxo-1,2-dihydropyridine-3-carbonitrile] | nih.gov |

| Bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] | α-Haloacyl compounds | Cyclization | Thieno[2,3-b]pyridines | nih.gov |

Advanced Synthetic Techniques and Green Chemistry Initiatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scispace.comunivpancasila.ac.id The application of microwave irradiation in the synthesis of nicotinonitrile derivatives, including those containing a furan moiety, has been reported to be highly efficient. researchgate.netscispace.com

For instance, the synthesis of 4-(substituted-phenyl)-2-(furan-2-ylmethyleneamino)-6-(2-oxo-2H-chromen-3-yl)nicotinonitrile derivatives has been successfully achieved under microwave irradiation (300 W) in the presence of acetic acid and a catalytic amount of zinc chloride. researchgate.netscispace.com This method, carried out under solvent-free conditions, significantly reduces reaction times to a mere 8-10 minutes. researchgate.netscispace.com Another example involves the microwave-assisted synthesis of 2-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4,6-diphenylpyridine from the corresponding enone, ammonium acetate, and a ketone in water, which resulted in a high yield of 90%. ijpsonline.com These findings highlight the potential of microwave-assisted synthesis as a rapid and green alternative for the preparation of complex heterocyclic compounds like furan-containing nicotinonitriles. researchgate.netscispace.comijpsonline.com

The elimination of volatile organic solvents is a cornerstone of green chemistry, and solvent-free reaction conditions have been successfully applied to the synthesis of nicotinonitrile derivatives. scispace.comacademie-sciences.fr A notable example is a four-component reaction for synthesizing a wide range of nicotinonitrile derivatives, which proceeds efficiently without the need for a solvent. bohrium.comacs.orgsemanticscholar.orgnih.gov

In a typical procedure, a mixture of a β-ketonitrile (such as 3-oxo-3-phenylpropanenitrile), an aldehyde, an acetophenone derivative, and ammonium acetate are stirred at an elevated temperature (e.g., 110 °C). acs.org This method has been shown to produce excellent yields (68–90%) in relatively short reaction times (40–60 minutes). acs.orgsemanticscholar.orgnih.gov The efficacy of the solvent-free approach was confirmed by comparative studies where the reaction was tested in various organic solvents (n-hexane, MeOH, EtOH, CH3CN, CH2Cl2, EtOAc, DMF, CHCl3, and water), none of which improved the reaction outcome. acs.orgnih.gov This demonstrates the suitability and environmental benefits of conducting the synthesis of nicotinonitrile derivatives under solvent-free conditions. acs.orgnih.gov

The quest for efficient and recyclable catalysts has led to the exploration of nanomagnetic metal-organic frameworks (MOFs) in the synthesis of nicotinonitriles. bohrium.comresearchgate.net MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands, offering high surface areas and tunable structures. bohrium.comnih.gov When combined with magnetic nanoparticles, such as Fe3O4, the resulting nanomagnetic MOFs can be easily separated from the reaction mixture using an external magnet, facilitating catalyst recovery and reuse. bohrium.comnih.govnih.gov

A specific nanomagnetic MOF, Fe3O4@MIL-53(Al)-N(CH2PO3)2, has been synthesized and employed as a highly effective catalyst for the four-component synthesis of nicotinonitrile derivatives under solvent-free conditions. bohrium.comacs.orgnih.gov This catalyst is prepared through a post-modification method where a pre-synthesized Al-based MOF (MIL-53(Al)-NH2) is functionalized with phosphorous acid groups and then combined with Fe3O4 nanoparticles. acs.org The resulting catalyst exhibits high chemical and thermal stability. bohrium.comnih.gov The use of this nanomagnetic MOF catalyst not only leads to high product yields and short reaction times but also aligns with green chemistry principles due to its easy separation and potential for recyclability. bohrium.comsemanticscholar.orgnih.gov

Table 1: Catalyst Components and Synthesis

| Component | Role | Synthesis Note |

|---|---|---|

| Fe3O4 | Magnetic Core | Provides magnetic properties for easy separation. bohrium.comnih.gov |

| MIL-53(Al)-NH2 | MOF Support | A porous aluminum-based metal-organic framework. acs.org |

| Phosphorous Acid | Functional Group | Post-modification of the MOF to create acidic sites. acs.org |

| Fe3O4@MIL-53(Al)-N(CH2PO3)2 | Final Catalyst | Synthesized by combining the functionalized MOF with Fe3O4 nanoparticles. bohrium.comacs.org |

A key mechanistic feature of the aforementioned four-component synthesis of nicotinonitriles is the Cooperative Vinylogous Anomeric-Based Oxidation (CVABO) mechanism. bohrium.comacs.orgsemanticscholar.org This concept is an extension of the anomeric effect and allows for oxidation to occur in the absence of an external oxidizing agent. researchgate.netdntb.gov.ua The reaction is believed to proceed through a series of intermediates, with the final step involving an oxidation process facilitated by the unique electronic properties of the system. researchgate.net

The viability of the CVABO mechanism in this synthesis was supported by conducting the reaction under inert atmospheres (N2 and Ar), which still resulted in the successful formation of the nicotinonitrile product, indicating that atmospheric oxygen is not the oxidizing agent. acs.orgnih.gov This intrinsic oxidation pathway is a significant aspect of the reaction's efficiency and novelty. The development and application of the CVABO concept represent a significant advancement in synthetic organic chemistry, providing a new strategy for the construction of complex heterocyclic molecules. acs.orgnih.gov

Transformations at the Nicotinonitrile Core

The nicotinonitrile core of the this compound molecule presents several avenues for chemical modification, including reactions at the pyridine ring and transformations of the cyano moiety.

Nucleophilic Aromatic Substitution Reactions

Direct nucleophilic aromatic substitution on the pyridine ring of this compound is challenging. However, the corresponding 2-oxo (or its tautomeric 2-hydroxy) derivatives serve as key precursors for such transformations. The hydroxyl group can be converted into a better leaving group, typically a halogen, facilitating subsequent substitution by various nucleophiles.

A common strategy involves the chlorination of the 2-pyridone derivative using reagents like phosphorus oxychloride (POCl₃), sometimes in combination with phosphorus pentachloride (PCl₅). ijpsonline.com This converts the 2-oxo group into a 2-chloro substituent, which is highly susceptible to nucleophilic attack. This activation allows for the introduction of a wide range of functional groups at the C2-position of the pyridine ring. For instance, the resulting 2-chloro-4-(furan-2-yl)-6-arylnicotinonitriles can react with various nucleophiles to yield functionalized products. ijpsonline.comchem-soc.si

Table 1: Synthesis and Nucleophilic Substitution of 2-Chloro-nicotinonitrile Derivatives

| Precursor | Reagent | Intermediate Product | Nucleophile | Final Product |

|---|---|---|---|---|

| 4-(Furan-2-yl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile ijpsonline.com | POCl₃ / PCl₅ | 2-Chloro-4-(furan-2-yl)-6-(naphthalen-1-yl)nicotinonitrile ijpsonline.com | Hydrazine Hydrate (B1144303) | 2-Hydrazinyl-4-(furan-2-yl)-6-(naphthyl)nicotinonitrile chem-soc.si |

Alkylation (N- and O-Alkylation) and Acylation Reactions

The 2-pyridone tautomer of 2-hydroxy-nicotinonitrile derivatives provides two sites for electrophilic attack, leading to either N- or O-functionalized products. The outcome of these reactions can be directed by the choice of reagents and reaction conditions.

O-Alkylation and O-Acylation: O-alkylation is often achieved by treating the pyridone with alkyl halides in the presence of a base. This reaction imparts aromaticity to the pyridine ring, which can be a significant driving force. nih.gov For example, O-alkylation with ethyl bromoacetate (B1195939) introduces an ester functional group via an ether linkage. nih.gov Similarly, O-acylation can be performed using acyl halides like benzoyl chloride to form ester derivatives.

N-Alkylation: N-alkylation occurs directly on the nitrogen atom of the pyridone ring. This reaction is favored under different conditions and with specific alkylating agents. For instance, reaction with allyl bromide in the presence of potassium carbonate in DMF has been shown to yield N-allyl products for related nicotinonitrile systems.

Table 2: N- and O-Functionalization of 2-Pyridone Precursors

| Reaction Type | Reagent | Conditions | Product Description |

|---|---|---|---|

| O-Alkylation | Ethyl Bromoacetate | K₂CO₃, DMF | Forms an O-linked acetic acid ester derivative. nih.gov |

| N-Alkylation | Allyl Bromide | K₂CO₃, DMF | Forms an N-allyl substituted pyridone. |

Cyanopyridine Moiety Reactions

The cyano group on the nicotinonitrile scaffold is a versatile functional handle that can undergo various transformations.

One significant reaction is its conversion into an amidine group. Treatment of the nicotinonitrile with lithium bis(trimethylsilyl)amide followed by quenching with an amine hydrochloride can yield N-substituted nicotinamidines. nih.gov This transformation is valuable as the resulting amidine group can significantly alter the molecule's biological properties and potential for intermolecular interactions. nih.gov

The cyano group is relatively stable under certain reductive conditions. For example, chemoselective reduction of a conjugated C=C bond elsewhere in the molecule can be achieved using reagents like 2-phenylbenzimidazoline, leaving the cyano and furan moieties intact. nih.govresearchgate.net However, the nitrile can be reduced under more forcing conditions. It can also be hydrolyzed to form a primary amide (-CONH₂) or further to a carboxylic acid (-COOH) under acidic or basic conditions.

Table 3: Transformations of the Cyanopyridine Moiety

| Starting Material | Reagent(s) | Product |

|---|---|---|

| 6-[5-(Aryl)furan-2-yl]nicotinonitrile nih.gov | 1. LiHMDS 2. Amine·HCl | 6-[5-(Aryl)furan-2-yl]nicotinamidine nih.gov |

| 2-Amino-4,6-di(furan-2-yl)nicotinonitrile nih.gov | - | Starting material for further synthesis, cyano group retained. nih.gov |

Derivatization and Heterocyclic Annulation

The strategic placement of functional groups on the this compound scaffold allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems such as pyrano[2,3-b]pyridines and thieno[2,3-b]pyridines.

Formation of Pyrano[2,3-b]pyridine Derivatives

Pyrano[2,3-b]pyridine systems can be constructed from appropriately substituted nicotinonitrile precursors. The synthesis often involves an intramolecular cyclization known as the Thorpe-Ziegler reaction. researchgate.net This process typically starts with a 2-hydroxy-nicotinonitrile derivative. The hydroxyl group is first alkylated with a reagent containing an activated methylene group, such as chloroacetonitrile. The resulting intermediate, possessing both a nitrile and an adjacent active methylene group, can then undergo base-catalyzed cyclization. The cyclization involves the nucleophilic attack of the carbanion generated from the active methylene group onto the carbon atom of the nitrile group, followed by tautomerization to form the fused amino-pyran ring. Furo[2,3-b]pyridines are synthesized via a similar cyclization of 2-(2-oxopropoxy)nicotinonitrile derivatives. researchgate.net

Synthesis of Thieno[2,3-b]pyridine Systems

The synthesis of thieno[2,3-b]pyridine systems from nicotinonitrile precursors is a well-established strategy. researchgate.net The most common approach begins with a 2-thioxo-nicotinonitrile derivative, which can be prepared from the corresponding 2-oxo compound using Lawesson's reagent or P₄S₁₀.

The general route involves two main steps:

S-Alkylation: The 2-thioxo-nicotinonitrile is alkylated at the sulfur atom with an α-halo carbonyl compound (e.g., chloroacetone, ethyl bromoacetate, or ω-bromoacetophenone) in the presence of a base. researchgate.net

Intramolecular Cyclization: The resulting S-alkylated intermediate is then treated with a base (e.g., sodium ethoxide, piperidine) to induce an intramolecular Thorpe-Ziegler cyclization. researchgate.netacs.org The active methylene group adjacent to the sulfur attacks the nitrile group, leading to the formation of the fused thiophene (B33073) ring. This yields a 3-aminothieno[2,3-b]pyridine derivative. researchgate.networldresearchersassociations.com

This methodology provides access to a wide variety of substituted thieno[2,3-b]pyridines, which are of significant interest in medicinal chemistry. acs.orgnih.gov This sequence is a powerful tool for building molecular complexity from the nicotinonitrile scaffold. researchgate.net

Table 4: Synthesis of Thieno[2,3-b]pyridine Derivatives

| Starting Thione | Alkylating Agent | Intermediate | Cyclization Catalyst | Final Product | Reference(s) |

|---|---|---|---|---|---|

| 6-(Aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Chloroacetone | 2-(2-Oxopropylthio)-6-(aryl)pyridine-3-carbonitrile | Piperidine | 1-(3-Amino-6-(aryl)thieno[2,3-b]pyridin-2-yl)ethanone | researchgate.net |

| 6-(Aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | ω-Bromoacetophenone | 2-(2-Oxo-2-phenylethylsulfanyl)-6-(aryl)nicotinonitrile | Piperidine | (3-Amino-6-(aryl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone | researchgate.net |

Construction of Naphthyridine Frameworks

The this compound scaffold can be elaborated into more complex heterocyclic systems, such as naphthyridines. One approach involves the reaction of 3-acetyl-2-methyl-1,8-naphthyridine with a mixture of malononitrile and appropriate aromatic aldehydes in the presence of ammonium acetate to yield 2-amino-4-substituted aryl-6-(2-methyl-1,8-naphthyridin-3-yl) nicotinonitriles. Similarly, condensation with ethyl cyanoacetate under similar conditions affords 4-substituted aryl-6-(2-methyl-1,8-naphthyridin-3-yl)-2-oxo–1,2-dihydropyridine-3-carbonitriles.

Another synthetic route to naphthyridine derivatives involves the dimerization of 2-[1-(furan- or thiophen-2-yl)ethylidene]malononitriles, which, upon reaction with hydrazines, can yield pyrazolo[3,4-H] Current time information in Bangalore, IN.pharmaguideline.comnaphthyridine derivatives. eurjchem.com Furthermore, the Thorpe-Ziegler ring cyclization of nicotinonitrile derivatives is a key step in forming furo[2,3-b]pyridine structures, which are related to naphthyridines. eurjchem.com The Smiles rearrangement has also been utilized as a novel approach to synthesize 1-amino-3-oxo-2,7-naphthyridines. eurjchem.com

Introduction of Thiazole (B1198619) and Pyrazoline Moieties

The functionalization of the this compound core by introducing other heterocyclic rings like thiazole and pyrazoline has been extensively explored. Pyrazoline-containing compounds have been synthesized from chalcones derived from furan, which are recognized for a wide range of pharmacological activities. researchgate.net For instance, the reaction of 3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with reagents like ethyl 2-chloro-3-oxobutanoate leads to the formation of thiazole derivatives. nih.govscispace.comresearchgate.net

Specifically, the reaction of 3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with ethyl 2-chloro-3-oxobutanoate, 3-chloropentane-2,4-dione, or ethyl chloroacetate (B1199739) produces various thiazole derivatives. scispace.comd-nb.info This carbothioamide itself can be prepared from the reaction of a furan-containing chalcone with thiosemicarbazide. d-nb.info The resulting thiazole derivatives can be further modified; for example, reaction with hydrazine hydrate can yield carbohydrazides, which can then be converted to carbonyl azides. nih.govscispace.com

The synthesis of pyrazoline derivatives often starts with the reaction of chalcones with hydrazine hydrate. nih.gov For example, 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles have been synthesized from the reaction of naphtho[2,1-b]furan-2-carbohydrazide (B1303883) with chalcones. nih.gov

Rearrangement Reactions and Scaffold Diversification

Rearrangement reactions offer a powerful tool for diversifying the this compound scaffold. The Beckmann rearrangement, for example, converts oximes into amides or nitriles. masterorganicchemistry.com While not directly applied to the parent compound in the provided search results, this type of rearrangement is a general strategy for modifying similar structures.

A notable example of rearrangement involves the cytochrome P450-catalyzed oxidation of the furan ring, which can lead to a γ-ketoenal. nih.gov This intermediate can then undergo intramolecular cyclization, dehydration, and tautomeric rearrangement to form stable pyridinium (B92312) salts, demonstrating a significant scaffold diversification. nih.gov The Smiles rearrangement has also been employed in the synthesis of 1-amino-3-oxo-2,7-naphthyridines, highlighting its utility in creating complex heterocyclic systems from simpler precursors. eurjchem.com

Reactivity of the Furan Moiety

The furan ring within the this compound molecule is susceptible to various chemical transformations, including substitution and ring-opening reactions, providing avenues for further functionalization.

Selective Bromination and Subsequent Coupling

The furan ring can undergo selective bromination, typically at the 5-position, which is the most reactive site for electrophilic substitution. pearson.com This reaction is often carried out using N-bromosuccinimide (NBS). acs.orgnih.govacs.org The resulting 6-(5-bromofuran-2-yl)nicotinonitrile (B8773503) is a key intermediate for further diversification through cross-coupling reactions.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for forming carbon-carbon bonds. acs.org The brominated furan derivative can be coupled with various boronic acids to introduce a wide range of aryl or heteroaryl substituents. acs.orgnih.govacs.org For instance, coupling with 4-cyanophenylboronic acid yields 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile. acs.orgnih.govacs.org This strategy has been successfully employed in the synthesis of aza-analogues of furamidine (B1674271). acs.orgnih.gov Stille coupling, another palladium-catalyzed reaction, can also be used with stannylated furans to introduce various groups. nih.gov

| Reactant 1 | Reactant 2 | Coupling Reaction | Product | Reference |

| 6-(5-bromofuran-2-yl)nicotinonitrile | 4-cyanophenylboronic acid | Suzuki | 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile | acs.orgnih.govacs.org |

| 2,5-bis(tri-n-butylstannyl)furan | Heteroaryl halides | Stille | Symmetrical diamidines | nih.gov |

Ring-Opening Reactions of the Furan Ring

The furan ring, being less aromatic than benzene (B151609), can undergo ring-opening reactions under certain conditions. pharmaguideline.com These reactions are valuable for synthesizing acyclic compounds with diverse functionalities. rsc.org For example, treatment of furan with oxidizing agents like sodium hypochlorite (B82951) or hydrogen peroxide can lead to ring cleavage. pharmaguideline.com

A specific method for the ring-opening of furans involves a reaction catalyzed by FeCl₃ to produce 2,5-dicarbonyl-3-ene-phosphates from furan and dialkyl phosphonates. rsc.org Furthermore, the cytochrome P450-catalyzed oxidation of a furan ring can result in a γ-ketoenal, which is an open-chain product. nih.gov These ring-opening strategies provide access to linear structures that can be further manipulated or cyclized into different heterocyclic systems.

Electrophilic and Nucleophilic Substitutions on the Furan Ring

The furan ring is electron-rich and readily undergoes electrophilic substitution reactions, which are significantly faster than in benzene. chemicalbook.com The preferred site for electrophilic attack is the C2 (or C5) position due to the greater stability of the resulting carbocation intermediate. pearson.comchemicalbook.com Depending on the reaction conditions, electrophiles can attack either the furan ring or other parts of the molecule. researchgate.net

Halogenation of furan with bromine or chlorine is vigorous and can lead to polyhalogenated products. pharmaguideline.com Milder conditions are required to achieve mono-substitution. pharmaguideline.com Nitration can be achieved using mild nitrating agents like acetyl nitrate (B79036) at low temperatures. pharmaguideline.com

Nucleophilic substitution reactions on the furan ring are less common but can occur, particularly on halofurans, especially when activated by electron-withdrawing groups. pharmaguideline.com

| Reaction Type | Reagent | Position of Substitution | Product | Reference |

| Bromination | N-Bromosuccinimide | C5 of furan | 6-(5-bromofuran-2-yl)nicotinonitrile | acs.orgnih.govacs.org |

| Nitration | Acetyl nitrate | C5 of furan | 2-(5-nitrofuran-2-yl)nicotinonitrile | pharmaguideline.com |

| Sulphonation | Sulfur trioxide/pyridine | C2 of furan | 2-(Furan-2-yl)sulfonic acid derivative | pharmaguideline.com |

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical approach for modifying complex organic molecules, bypassing the need for pre-functionalized starting materials. sigmaaldrich.comrsc.org For the this compound structure, the primary sites for C-H functionalization are the C-H bonds on the furan and pyridine rings. The presence of the pyridine nitrogen atom can serve as an endogenous directing group, guiding metal catalysts to specific C-H bonds, a well-documented strategy in palladium, copper, and rhodium catalysis. nih.govnih.govrsc.org

Direct C-H amination introduces a nitrogen-containing functional group, a common motif in pharmacologically active compounds. rsc.org In the context of 2-arylpyridine systems, the pyridine nitrogen atom is known to act as a directing group, facilitating the regioselective amination at the ortho position of the appended aryl ring. nih.govnih.govrsc.orgacs.org

For the this compound scaffold, this directing effect would be expected to facilitate amination at the C3-position of the furan ring. Transition metal catalysts, particularly copper and palladium, are frequently employed for such transformations. nih.govrsc.org For instance, copper-mediated C–N coupling has been successfully applied to 2-arylpyridines using various NH-heterocycles as the amine source. rsc.org Similarly, copper triflate has been used to mediate the selective ortho-amination of 2-phenylpyridine (B120327) derivatives with diphthalimide-iodane as the aminating agent. nih.gov These methods, characterized by high regioselectivity and good functional group tolerance, are highly applicable to the furan moiety in the target scaffold.

The reaction typically proceeds via the formation of a cyclometalated intermediate, where the metal catalyst coordinates to the pyridine nitrogen and activates the C-H bond at the adjacent C3 position of the furan ring. Subsequent reaction with an aminating agent leads to the formation of the C-N bond and regeneration of the catalyst.

| Catalyst/Reagent | Amine Source | Substrate Type | Position Functionalized | Yield (%) | Reference |

| Cu(OTf)₂ | Diphthalimide-iodane | 2-Phenylpyridine | ortho (Aryl) | up to 88% | nih.gov |

| Cu(OAc)₂ | Imidazole | 2-Phenylpyridine | ortho (Aryl) | 81% | rsc.org |

| Pd(OAc)₂ / K₂S₂O₈ | Sulfonamides | 2-Arylpyridines | ortho (Aryl) | - | nih.govacs.org |

| Rh₂(OAc)₄ | Ynamides | Ethyl α-diazoacetate | C2 (Furan) | - | acs.org |

This table presents representative C-H amination reactions on analogous 2-arylpyridine and furan systems, illustrating potential conditions for the functionalization of this compound.

C-H borylation is a versatile and powerful transformation that installs a boronic ester group, a synthetic linchpin that can be readily converted into a wide array of other functional groups through subsequent cross-coupling reactions. nih.govbeilstein-journals.org The regioselective borylation of the this compound scaffold is governed by a subtle interplay between directing group effects and the intrinsic reactivity of the heterocyclic rings.

Two primary positions on the furan ring are candidates for borylation:

C5-Position : The C-H bonds alpha to the heteroatom in five-membered heterocycles like furan are the most acidic and sterically accessible. nih.gov Iridium-catalyzed borylation of 2-substituted furans almost exclusively occurs at the vacant C5-position. beilstein-journals.orgnih.govelsevierpure.comed.ac.uk This selectivity is driven by the inherent electronic properties of the furan ring.

C3-Position : The nitrogen atom of the pyridine ring can act as a directing group, guiding the borylation catalyst to the ortho C-H bond at the C3-position of the furan ring. rsc.orgacs.org This approach has been demonstrated in palladium- and ruthenium-catalyzed borylations of 2-arylpyridines. rsc.orgacs.org

Therefore, the choice of catalyst is crucial for controlling the regiochemical outcome. Iridium catalysts, such as those derived from [Ir(cod)OMe]₂ and a bipyridine ligand, are the state-of-the-art for sterically-driven borylations and would be expected to favor the C5-position. nih.gov Conversely, palladium or ruthenium catalysts could potentially be employed to achieve borylation at the C3-position via a directed mechanism. rsc.orgacs.org Metal-free methods using reagents like BBr₃ have also been shown to effect ortho-borylation on 2-phenoxypyridines, which could be applicable here. acs.org

| Catalyst System | Boron Source | Substrate Type | Position Functionalized | Yield (%) | Reference |

| [Cp*Fe(L(Me))Me] | HBpin | 2-Substituted Furans | C5 | Good | nih.gov |

| dmpe₂MnBr₂ / NaOtBu | HBpin | 2-Methylfuran | C5 | 85% | ed.ac.uk |

| [Ir(cod)Cl]₂ / dtbpy | B₂pin₂ | 2-Substituted Furans | C5 | High | nih.gov |

| Pd(OAc)₂ | 9-BBN | 2-Arylpyridines | ortho (Aryl) | Good | rsc.org |

| RuH₂(CO)(PPh₃)₃ | HBPin | 2-Arylpyridines | ortho (Aryl) | 98% | acs.org |

| BBr₃ then Pinacol | - | 2-Phenoxypyridines | ortho (Aryl) | Good | acs.org |

This table summarizes representative C-H borylation methodologies on analogous furan and 2-arylpyridine systems, highlighting the potential for regioselective functionalization of this compound at either the C3 or C5 position of the furan ring depending on the chosen method.

Computational and Theoretical Investigations of 2 Furan 2 Yl Nicotinonitrile

Molecular Modeling and Docking Studies

Molecular modeling and docking are pivotal computational tools used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein. These studies are essential for understanding the basis of molecular recognition and for designing new therapeutic agents. For derivatives of 2-(Furan-2-yl)nicotinonitrile, these techniques have been employed to elucidate their interaction with various biological targets, such as kinases and G protein-coupled receptors. researchgate.netacs.orgacs.org

Molecular docking simulations are performed to understand how ligands like this compound and its derivatives fit into the binding pocket of a target protein. For instance, in studies involving closely related 2-amino-4-(furan-2-yl)nicotinonitrile hybrids, docking analyses have been used to identify key intermolecular interactions with protein residues. acs.org These interactions are fundamental to the stability of the ligand-protein complex.

Key interactions observed for analogous nicotinonitrile compounds include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.

π-π Stacking: Occurs between aromatic rings, such as the furan (B31954) or pyridine (B92270) rings of the ligand and aromatic residues (e.g., Tyrosine, Phenylalanine) in the protein. acs.orgmdpi.com

π-Cation Interactions: An electrostatic interaction between a π system (like the furan ring) and an adjacent cation, often from a lysine (B10760008) or arginine residue. acs.org

Hydrophobic Interactions: Involving nonpolar parts of the ligand and protein residues.

In a study on Aurora B kinase, a protein involved in cell division, a derivative, 2-Amino-6-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(furan-2-yl)nicotinonitrile, was analyzed. acs.org The docking results revealed that the pyridine ring could form π-cation interactions with charged residues like Lys106, while other parts of the molecule engaged in π-π and π-sigma contacts. acs.org

A critical output of docking studies is the calculation of binding energy, which estimates the binding affinity between the ligand and the protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. These calculations are crucial for ranking potential drug candidates and prioritizing them for synthesis and experimental testing. acs.org

For example, docking studies of various 4-(furan-2-yl)nicotinonitrile derivatives against Aurora B kinase have yielded a range of binding energy scores, highlighting how different substitutions on the core structure can influence binding affinity. acs.org The results are often presented in tables to compare the binding characteristics of the synthesized compounds. acs.org Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are also used following molecular dynamics simulations to refine these binding free energy predictions. cu.edu.egfrontiersin.org

Table 1: Example of Docking Scores for 4-(Furan-2-yl)nicotinonitrile Analogs Against Aurora B Kinase

| Compound | Substituent at Position 4 | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Analog 1 | Phenyl | -9.1 | Tyr156, Lys106, Leu83 acs.org |

| Analog 2 | 4-Methoxyphenyl | -9.2 | Lys106, Leu83 acs.org |

| Analog 3 | 4-Bromophenyl | -10.2 | Not specified |

| Analog 4 | 4-Nitrophenyl | -9.5 | Not specified |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. frontiersin.org MD simulations are used to assess the stability of the predicted binding pose and to explore the conformational flexibility of both the ligand and the protein. mdpi.comfrontiersin.org

By simulating the movement of atoms and molecules over a period, researchers can:

Evaluate the stability of the ligand within the binding pocket.

Observe conformational changes in the ligand and protein upon binding. frontiersin.org

Analyze the persistence of key intermolecular interactions (like hydrogen bonds) throughout the simulation.

Calculate more accurate binding free energies by averaging over multiple conformations. frontiersin.org

For related heterocyclic systems, long-scale MD simulations have shown that a ligand-bound (holo) protein often exhibits fewer fluctuations compared to the unbound (apo) form, indicating stabilization upon ligand binding. frontiersin.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the intrinsic electronic properties of a molecule. pleiades.online These methods are used to understand the electronic structure, reactivity, and stability of compounds like this compound, independent of their interaction with a biological target.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. rflow.aimdpi.com It is widely applied in chemistry to predict a variety of molecular properties with high accuracy. rflow.ai For furan- and nicotinonitrile-containing compounds, DFT is used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms (the ground-state geometry). researchgate.net

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure. researchgate.net

Determine Electronic Properties: Calculate properties such as dipole moments and electrostatic potential maps, which reveal the distribution of charge within the molecule. pleiades.online

Analyze Chemical Reactivity: Use conceptual DFT descriptors to predict which sites on the molecule are most likely to be involved in chemical reactions. mdpi.com

Studies on related molecules, such as N'-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and 2-methoxy-4,6-diphenylnicotinonitrile, have utilized DFT to calculate their electronic structures and predict their reactivity. mdpi.comnih.govnih.gov

Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. mdpi.commalayajournal.org

HOMO (Highest Occupied Molecular Orbital): Represents the orbital containing the most energetic electrons. It acts as an electron donor, and its energy level is related to the molecule's ionization potential. acadpubl.eu

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest-energy empty orbital. It acts as an electron acceptor, and its energy is related to the electron affinity. acadpubl.eu

The HOMO-LUMO energy gap (ΔE) is a crucial parameter derived from FMO analysis. malayajournal.org A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acadpubl.eu Conversely, a small energy gap suggests the molecule is more reactive. acadpubl.euresearchgate.net This analysis helps to characterize the chemical stability and reactivity profile of this compound. malayajournal.org

Table 2: Conceptual Quantum Chemical Properties Derived from FMO Analysis

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. acadpubl.eu |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. acadpubl.eu |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and kinetic stability. malayajournal.org |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. mdpi.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Reflects the tendency to accept or donate electrons. mdpi.com |

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is generated by calculating the electrostatic potential at various points on the electron density isosurface and representing these values with a color spectrum. uni-muenchen.deacadpubl.eu Typically, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are colored red, while regions of positive potential, prone to nucleophilic attack, are colored blue. acadpubl.eumdpi.com Intermediate potential values are represented by other colors such as orange, yellow, and green. acadpubl.eumdpi.com

For this compound, the MEP surface would highlight the key reactive sites. The most negative potential (red or yellow regions) is expected to be localized around the nitrogen atom of the pyridine ring due to its high electronegativity and the presence of a lone pair of electrons. mdpi.comlibretexts.org Another region of negative potential would be centered on the oxygen atom of the furan ring. acadpubl.eu These sites represent the most likely areas for interactions with electrophiles or proton donors.

Conversely, the most positive potential (blue regions) would be concentrated on the hydrogen atoms of both the pyridine and furan rings, identifying them as the primary sites for nucleophilic attack. acadpubl.eumdpi.com The carbon atoms of the rings would exhibit intermediate potential values. This analysis of charge distribution is crucial for understanding the molecule's intermolecular interactions and potential role in chemical reactions. dntb.gov.ua

Aromaticity Studies of the Pyridine and Furan Rings

The structure of this compound incorporates two heterocyclic rings, pyridine and furan, both of which are known to be aromatic. Aromaticity is a key property that confers significant thermodynamic stability to cyclic, planar molecules with a continuous system of delocalized π-electrons.

Pyridine Ring: Pyridine is a classic example of a six-membered aromatic heterocycle, with an electronic structure analogous to benzene (B151609). libretexts.org The ring consists of five carbon atoms and one nitrogen atom, all of which are sp² hybridized. Each atom contributes one p-orbital perpendicular to the plane of the ring, and these orbitals overlap to form a continuous cyclic array. Each carbon atom provides one π-electron, and the nitrogen atom also contributes one π-electron, resulting in a total of six π-electrons. This system satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=1). libretexts.org The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital within the plane of the ring and therefore does not participate in the aromatic π-system. libretexts.org

Intermolecular Interactions and Crystal Structure Analysis

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Computational methods such as Hirshfeld surface analysis provide profound insights into these packing forces, which are essential for understanding the physicochemical properties of crystalline materials.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govfrontiersin.org The surface is generated by partitioning the crystal electron density into molecular fragments, defining a region where the contribution from a specific molecule exceeds that of all its neighbors. nih.gov

By mapping the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify regions of significant intermolecular contact. The dnorm property combines the distances from any point on the surface to the nearest nucleus inside (di) and outside (de) the surface. mdpi.com Negative dnorm values, typically represented by red spots on the surface map, indicate intermolecular contacts that are shorter than the van der Waals radii, highlighting the most significant interactions, such as hydrogen bonds. mdpi.comnih.gov White areas represent contacts approximately equal to the van der Waals separation, and blue areas signify longer contacts. researchgate.net

For this compound, the dnorm map would be expected to show distinct red areas corresponding to close contacts involving the nitrile nitrogen, the furan oxygen, and various hydrogen atoms, indicating their primary role in the crystal packing. nih.govresearchgate.net

Two-Dimensional Fingerprint Plots for Non-Covalent Interactions

In the absence of strong hydrogen bond donors (like O-H or N-H), the crystal packing of this compound would be dominated by a combination of weaker hydrogen bonds and other van der Waals forces. Based on analyses of similar structures, the principal interactions are expected to be H···H, C···H/H···C, O···H/H···O, and N···H/H···N contacts. researchgate.netnih.gov π–π stacking interactions between the aromatic furan and pyridine rings, represented by C···C contacts, are also likely to play a significant role in stabilizing the crystal structure. nih.gov

The table below shows the typical percentage contributions of various intermolecular contacts found in related furan and nicotinonitrile-containing crystal structures.

| Interaction Type | Typical Percentage Contribution | Reference Compounds |

|---|---|---|

| H···H | 25% - 47% | N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide researchgate.net, 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine nih.gov |

| O···H/H···O | 13% - 40% | N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide researchgate.net, 5-((4-((4-bromophenyl)selanyl)phenyl)imino)furan-2(5H)-one frontiersin.org |

| C···H/H···C | 12% - 26% | N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide researchgate.net, 5-((4-((4-bromophenyl)selanyl)phenyl)imino)furan-2(5H)-one frontiersin.org |

| C···C (π–π stacking) | 5% - 16% | 2-methoxy-4,6-diphenylnicotinonitrile nih.gov, N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide researchgate.net |

| N···H/H···N | 1% - 3% | N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide researchgate.net, 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine nih.gov |

Hydrogen Bonding Network Characterization

While this compound lacks classical hydrogen bond donors, its crystal structure is expected to be stabilized by a network of weak C–H···N and C–H···O hydrogen bonds. nih.govresearchgate.net In this context, the hydrogen atoms attached to the aromatic rings act as weak donors, while the electronegative nitrogen atom of the nitrile group and the oxygen atom of the furan ring serve as acceptors. researchgate.netscirp.org

These interactions, although individually weak, collectively form a three-dimensional supramolecular network that dictates the molecular packing. researchgate.net For instance, C–H···N interactions would likely involve a hydrogen from a pyridine or furan ring of one molecule interacting with the nitrile nitrogen of a neighboring molecule. Similarly, C–H···O interactions would form between ring hydrogens and the furan oxygen of an adjacent molecule. researchgate.net The characterization of this hydrogen-bonding network is essential for a complete understanding of the forces governing the crystal's structure and stability.

Spectroscopic and Analytical Characterization Methodologies in 2 Furan 2 Yl Nicotinonitrile Research

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of furan-containing nicotinonitrile derivatives, IR spectra consistently reveal characteristic absorption bands that confirm the presence of key structural motifs. The most prominent of these is the sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, which typically appears in the range of 2213–2230 cm⁻¹. rsc.orgnih.govrsc.org The presence of aromatic C-H bonds in both the furan (B31954) and pyridine (B92270) rings is indicated by stretching vibrations observed in the region of 3050–3139 cm⁻¹. rsc.orgnih.gov Furthermore, the characteristic C=N and C=C stretching vibrations of the pyridine and furan rings are typically observed in the 1526–1672 cm⁻¹ range. rsc.orgnih.govrsc.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2213–2230 | rsc.orgnih.govrsc.org |

| Aromatic C-H | Stretching | 3050–3139 | rsc.orgnih.gov |

| Pyridine/Furan (C=N, C=C) | Stretching | 1526–1672 | rsc.orgnih.govrsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise atomic connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are routinely employed in the characterization of 2-(Furan-2-yl)nicotinonitrile and its derivatives.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For derivatives of this compound, the protons of the furan and pyridine rings resonate in the aromatic region of the spectrum, typically between δ 6.64 and 9.18 ppm. rsc.orgnih.gov The specific chemical shifts and coupling patterns allow for the unambiguous assignment of each proton to its position on the heterocyclic rings.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. In derivatives of this compound, the carbon atoms of the furan and pyridine rings, as well as the nitrile carbon, exhibit characteristic chemical shifts. The nitrile carbon typically appears in the range of δ 116.3–120.3 ppm, while the carbons of the heterocyclic rings are found between δ 101.1 and 183.9 ppm. rsc.orgrsc.orgnih.gov

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to further confirm the structural assignments made from 1D NMR data by showing correlations between protons and carbons.

| Nucleus | Ring System | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Furan/Pyridine Protons | 6.64–9.18 | rsc.orgnih.gov |

| ¹³C | Nitrile Carbon | 116.3–120.3 | rsc.orgrsc.orgnih.gov |

| Furan/Pyridine Carbons | 101.1–183.9 | rsc.orgrsc.orgnih.gov |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which can provide additional structural information. In the mass spectra of various derivatives of this compound, the molecular ion peak (M⁺) is readily identifiable, confirming the molecular weight of the compound. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. rsc.orgrsc.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. The experimentally determined percentages of each element are compared to the theoretical values calculated from the compound's molecular formula. For derivatives of this compound, the elemental analysis results are consistently found to be in close agreement (typically within ±0.4%) with the calculated values, providing strong evidence for the proposed molecular formula. nih.govresearchgate.net

| Element | Theoretical (%) | Experimental (%) | Reference |

|---|---|---|---|

| Carbon (C) | Calculated based on formula | Within ±0.4% of theoretical | nih.govresearchgate.net |

| Hydrogen (H) | Calculated based on formula | Within ±0.4% of theoretical | nih.govresearchgate.net |

| Nitrogen (N) | Calculated based on formula | Within ±0.4% of theoretical | nih.govresearchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions. For compounds like 2-methoxy-4,6-diphenylnicotinonitrile, a derivative of the core structure, X-ray diffraction analysis has confirmed its crystallization in the orthorhombic crystal system with the P21212 space group. nih.gov Such studies reveal the planar nature of the pyridine and furan rings and can identify key intermolecular interactions, such as π–π stacking and hydrogen bonding, which govern the packing of the molecules in the crystal lattice. nih.govdntb.gov.ua

Emerging Research Frontiers and Future Perspectives in 2 Furan 2 Yl Nicotinonitrile Chemistry

Development of Novel Catalytic Systems for Synthesis

The synthesis of 2-(Furan-2-yl)nicotinonitrile and its derivatives has been a key area of research, with a focus on developing efficient and environmentally friendly catalytic systems.

Recent advancements have seen the use of nanomagnetic catalysts for the synthesis of nicotinonitrile derivatives. rsc.org For instance, a novel ionically tagged nanomagnetic catalyst has been successfully applied in the preparation of 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitriles. acs.org Similarly, magnetic nanoparticles with morpholine (B109124) tags have been utilized as a multirole catalyst for the synthesis of related nitrogen-containing heterocycles. acs.org Another approach involves the use of SrFe12O19 magnetic nanoparticles for the green synthesis of 2-amino-3-cyanopyridines. acs.org Furthermore, a magnetic H-bond catalyst, Fe3O4@SiO2@tosyl-carboxamide, has been designed and applied for the preparation of new nicotinonitriles under solvent-free conditions. rsc.orgresearchgate.net This catalyst facilitates the reaction through hydrogen bonding interactions. rsc.org

Copper-catalyzed reactions also play a significant role. CuI@Al2O3 has been used as a catalyst for the synthesis of 2-aminonicotinonitrile derivatives under solvent-free conditions. acs.org

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. mdpi.comorganic-chemistry.org Palladium-based catalysts are commonly employed. For example, PdCl2(PPh3)2 has been used in continuous flow systems for the synthesis of furan-based biaryls. mdpi.com The development of highly active and stable palladium-phosphine catalysts has enabled the efficient coupling of challenging heteroaryl compounds, including those with basic amino groups that can often inhibit the catalyst. organic-chemistry.org These catalysts have shown broad substrate scope and high yields. organic-chemistry.org The Stille coupling reaction is another method used, for instance, in the synthesis of 6-(furan-2-yl)nicotinonitrile from 2-tributylstannylfuran and 6-chloronicotinonitrile. acs.org

Table 1: Novel Catalytic Systems for this compound Synthesis

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Ionically tagged nanomagnetic catalyst | Multi-component reaction | Reusable, efficient for preparing complex nicotinonitriles. acs.org |

| Morpholine-tagged magnetic nanoparticles | Multi-component reaction | Multirole catalyst for heterocyclic synthesis. acs.org |

| SrFe12O19 magnetic nanoparticles | Green synthesis | Environmentally friendly approach to 2-amino-3-cyanopyridines. acs.org |

| Fe3O4@SiO2@tosyl-carboxamide | Hydrogen-bond catalysis | Solvent-free conditions, relies on hydrogen bonding. rsc.orgresearchgate.net |

| CuI@Al2O3 | C-N cross-coupling | Solvent-free synthesis of 2-aminonicotinonitrile derivatives. acs.org |

| PdCl2(PPh3)2 | Suzuki-Miyaura cross-coupling | Used in continuous flow systems for furan-based biaryls. mdpi.com |

| Palladium-phosphine complexes | Suzuki-Miyaura cross-coupling | Highly active and stable, tolerant of basic functional groups. organic-chemistry.org |

| - | Stille coupling | Synthesis of 6-(furan-2-yl)nicotinonitrile. acs.org |

Exploration of New Reaction Pathways for Scaffold Derivatization

The derivatization of the this compound scaffold is crucial for exploring its structure-activity relationships and developing new compounds with tailored properties.

One common strategy is the introduction of various substituents onto the phenyl ring of related phenylfuranylnicotinonitrile derivatives. Studies have shown that the nature of these substituents significantly influences the biological activity of the compounds. For example, the presence of electron-donating groups like methoxy (B1213986) and dimethylamino on the phenyl ring has been shown to enhance the antiproliferative activity of certain nicotinamidine derivatives. nih.gov

Another approach involves the modification of the nicotinonitrile core itself . For instance, the synthesis of nicotinamidines from nicotinonitrile derivatives has been explored, leading to compounds with increased antimicrobial activities. nih.gov The conversion of the cyano group to an amidine group appears to be a key factor in this enhancement. nih.gov

Furthermore, the furan (B31954) ring offers another site for modification. Selective bromination of the furan ring at the 5-position, followed by Suzuki coupling with various boronic acids, allows for the introduction of a wide range of aryl groups. acs.org This method has been used to prepare dicyano derivatives that serve as precursors for diamidines with potent antiprotozoal activity. acs.org

Advanced Computational Approaches for Structure-Reactivity Prediction